molecular formula C17H20N4O2 B2879761 3-[4-(furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline CAS No. 1903246-59-2

3-[4-(furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2879761
CAS No.: 1903246-59-2
M. Wt: 312.373
InChI Key: DXJYVNCUWUWVIU-UHFFFAOYSA-N
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Description

3-[4-(furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline is a complex organic compound that features a furan ring, a piperazine ring, and a tetrahydrocinnoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline typically involves multiple steps. One common method involves the cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones mediated by polyphosphoric acid (PPA) . The amidrazones are synthesized via the interaction of hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to modify the piperazine or cinnoline rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the piperazine ring can produce secondary amines.

Scientific Research Applications

3-[4-(furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The compound may act on various receptors and enzymes, modulating their activity. For instance, it could inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(furan-3-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline is unique due to its combination of a furan ring, a piperazine ring, and a tetrahydrocinnoline moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

furan-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-17(14-5-10-23-12-14)21-8-6-20(7-9-21)16-11-13-3-1-2-4-15(13)18-19-16/h5,10-12H,1-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJYVNCUWUWVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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